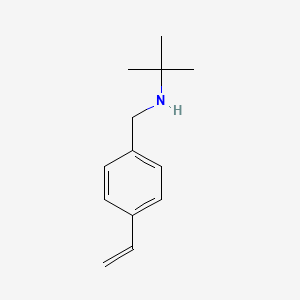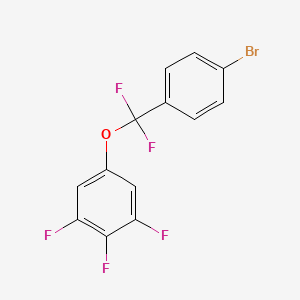
5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives .
科学的研究の応用
5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
4-Bromophenyl derivatives: Compounds with similar bromine and phenyl groups.
Difluoromethoxy derivatives: Compounds with similar difluoromethoxy groups.
Trifluorobenzene derivatives: Compounds with similar trifluorobenzene structures.
Uniqueness
The uniqueness of 5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene lies in its combination of bromine, difluoromethoxy, and trifluorobenzene groups, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H6BrF5O |
|---|---|
分子量 |
353.08 g/mol |
IUPAC名 |
5-[(4-bromophenyl)-difluoromethoxy]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C13H6BrF5O/c14-8-3-1-7(2-4-8)13(18,19)20-9-5-10(15)12(17)11(16)6-9/h1-6H |
InChIキー |
SVDDEIAYZADWAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(OC2=CC(=C(C(=C2)F)F)F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


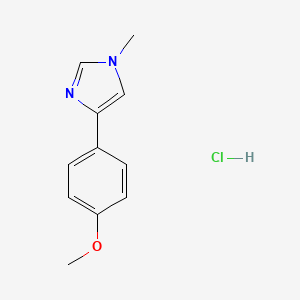
![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
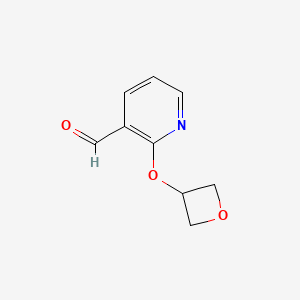
![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)

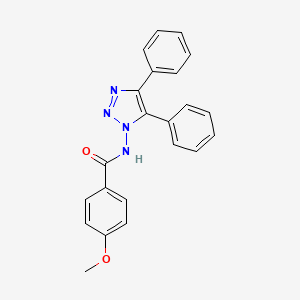
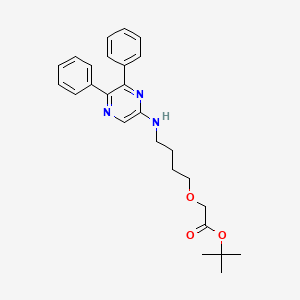
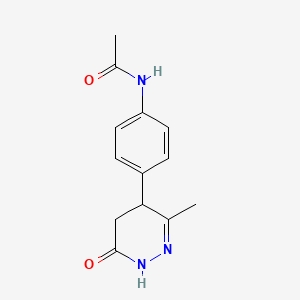
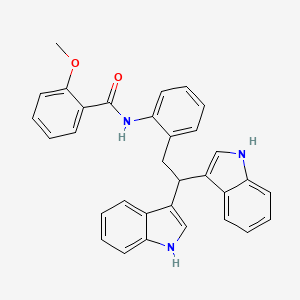
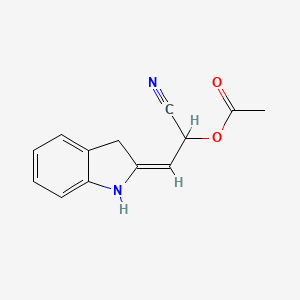
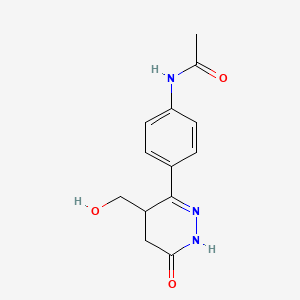
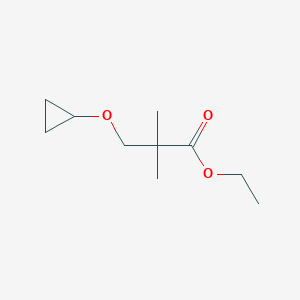
![tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12933238.png)
